Irestatin 9389 is classified as a small molecule inhibitor. It has been studied primarily in the context of cellular stress responses and is linked to various signaling pathways involved in cell survival and apoptosis. The compound's classification falls under pharmacological agents that modulate cellular stress responses, making it a subject of interest in studies related to cancer, neurodegenerative diseases, and inflammatory conditions.
The synthesis of Irestatin 9389 involves several chemical reactions that typically include the formation of key structural components through multi-step organic synthesis techniques. Specific methods may include:
The detailed synthetic pathway may vary based on specific experimental conditions and desired purity levels.
The molecular structure of Irestatin 9389 is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. Key features include:
Molecular formula data and structural diagrams can be derived from chemical databases and research articles focusing on Irestatin 9389.
Irestatin 9389 participates in several key chemical reactions relevant to its function as an inhibitor:
These reactions are crucial for understanding how Irestatin 9389 can be utilized therapeutically.
The mechanism of action for Irestatin 9389 primarily revolves around its inhibition of the IRE1 pathway:
This mechanism highlights the compound's potential role in therapeutic strategies aimed at diseases characterized by dysregulated protein folding and cellular stress responses.
Irestatin 9389 exhibits several notable physical and chemical properties:
Characterization through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry provides insights into these properties.
Irestatin 9389 has several significant applications in scientific research:
These applications underscore the importance of further exploring Irestatin 9389's therapeutic potential across various biomedical fields.
Irestatin 9389 (chemical name: N-[(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-cyclopentylpropanoyl]-L-prolinamide) is a potent allosteric inhibitor of the endoplasmic reticulum (ER)-resident kinase/endoribonuclease IRE1α. This enzyme serves as a primary sensor for ER stress, activating the unfolded protein response (UPR) through its endoribonuclease (RNase) domain. Under unstressed conditions, IRE1α remains inactive. However, ER stress triggers IRE1α dimerization and autophosphorylation, enabling its RNase activity to splice the mRNA of the transcription factor X-box binding protein 1 (XBP1). Spliced XBP1 (XBP1s) translocates to the nucleus to upregulate UPR target genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis [1] [3].
Irestatin 9389 binds to the ATP pocket of IRE1α’s kinase domain, inducing conformational changes that allosterically inhibit RNase activity. This prevents XBP1 mRNA splicing and subsequent transcriptional activation, effectively decoupling ER stress signals from adaptive UPR outputs. Biochemical assays demonstrate high selectivity for IRE1α, with >100-fold selectivity against related kinases like JNK3 and Aurora kinases. In cellular models (e.g., insulinoma INS-1 cells), Irestatin 9389 (5–10 µM) completely blocks thapsigargin- or mutant proinsulin-induced XBP1 splicing without affecting parallel UPR branches (e.g., PERK-eIF2α phosphorylation) [3] [4].
Table 1: Kinase Selectivity Profile of Irestatin 9389
Kinase | IRE1α IC₅₀ (µM) | Selectivity Fold vs. IRE1α |
---|---|---|
IRE1α | 0.014 | 1 (Reference) |
JNK3 | 0.71 | 51 |
Aurora A | >50 | >3,571 |
PERK | >10 | >714 |
Data derived from recombinant enzyme assays and cellular UPR reporter systems [3].
Notably, screening across >300 tumor cell lines revealed minimal impact on basal cell viability, indicating that IRE1α inhibition primarily modulates stress adaptation rather than core survival pathways in vitro [3].
Beyond UPR regulation, IRE1α activates c-Jun N-terminal kinase (JNK) through formation of the IRE1α–TRAF2–ASK1 complex. Phosphorylated JNK promotes apoptosis by activating pro-death Bcl-2 family proteins and inhibiting anti-apoptotic signals. Irestatin 9389 disrupts this axis by preventing IRE1α oligomerization, thereby reducing TRAF2 recruitment and JNK phosphorylation [4] [5].
In renal tubular epithelial cells (HK-2 line) subjected to hypoxia/reoxygenation (H/R), Irestatin 9389 (10 µM) suppressed JNK activation by >70%, attenuating mitochondrial cytochrome c release and caspase-3 cleavage. Similarly, in murine renal ischemia-reperfusion (I/R) injury models, intraperitoneal administration (50 mg/kg) reduced tubular necrosis and apoptosis markers by 40–60%. These effects correlated with improved renal function, evidenced by reduced serum creatinine and blood urea nitrogen (BUN) levels [5].
Table 2: Irestatin 9389 in Renal Ischemia-Reperfusion Injury
Parameter | Sham Group | I/R Group | I/R + Irestatin 9389 |
---|---|---|---|
Serum Creatinine (mg/dL) | 0.21 ± 0.03 | 1.85 ± 0.22 | 0.92 ± 0.11* |
BUN (mg/dL) | 25.1 ± 3.2 | 142.6 ± 15.4 | 78.3 ± 8.7* |
Tubular Necrosis Score | 0.2 ± 0.1 | 3.8 ± 0.4 | 1.9 ± 0.3* |
Cleaved Caspase-3 (% cells) | 1.1 ± 0.3 | 32.5 ± 4.1 | 14.2 ± 2.6* |
Data from murine I/R models 24h post-injury; *p<0.01 vs. I/R group [5].
This JNK inhibition intersects with ferroptosis regulation, as JNK activation amplifies lipid peroxidation—a hallmark of ferroptosis. SP600125 (a JNK inhibitor) phenocopied Irestatin 9389’s protective effects in I/R injury, confirming functional cross-talk [5].
A pivotal non-canonical function of IRE1α is Regulated IRE1-Dependent Decay (RIDD), where its RNase activity degrades ER-localized mRNAs to reduce protein-folding load. Irestatin 9389 inhibits RIDD, preserving mRNAs encoding glutathione (GSH) biosynthesis regulators. Specifically, RIDD cleaves GCLC (glutamate-cysteine ligase catalytic subunit) and SLC7A11 (cystine/glutamate antiporter) transcripts, limiting cysteine availability for GSH synthesis [2].
In IRE1α-knockout triple-negative breast cancer cells (MDA-MB-231), GCLC mRNA and protein levels increased 2.5-fold, elevating GSH pools by 60%. Reconstitution with wild-type IRE1α, but not RNase-dead K907A mutants, reversed this effect. Irestatin 9389 (5 µM) mimicked IRE1α deletion, increasing cellular GSH by 45% and conferring resistance to erastin-induced ferroptosis—a GSH-dependent cell death. Conversely, IRE1α overexpression enhanced ferroptosis sensitivity by depleting GSH [2].
Table 3: Irestatin 9389 Modulates Glutathione Metabolism and Ferroptosis
Cell Line | Treatment | GSH Levels (% Control) | Viability After Erastin (%) |
---|---|---|---|
MDA-MB-231 (WT) | None | 100 ± 8 | 22 ± 3 |
MDA-MB-231 (IRE1α⁻/⁻) | None | 160 ± 12* | 68 ± 7* |
MDA-MB-231 (WT) | Irestatin 9389 | 145 ± 10* | 59 ± 5* |
Panc-1 (WT) | Irestatin 9389 | 138 ± 9* | 53 ± 6* |
GSH and viability measured 24h post-erastin (10 µM); *p<0.01 vs. untreated WT [2].
This mechanism is conserved across species and independent of XBP1 splicing, positioning Irestatin 9389 as a dual modulator of UPR and redox homeostasis.
IRE1α–TRAF2 complexes also activate the IκB kinase (IKK) complex, triggering NF-κB nuclear translocation and pro-inflammatory gene expression. Irestatin 9389 disrupts this signaling node, reducing NF-κB-driven transcription of cytokines (e.g., IL-6, TNF-α) in autoimmune and inflammatory models [1] [6].
In macrophages exposed to lipopolysaccharide (LPS), Irestatin 9389 (10 µM) suppressed IRE1α-dependent IKK phosphorylation by 80%, decreasing IL-6 and TNF-α mRNA by 60–75%. This effect was absent in IRE1α⁻/⁻ cells, confirming on-target activity. The compound’s efficacy in mitigating inflammation-associated tissue damage (e.g., in murine models of type 1 diabetes) underscores its therapeutic potential for NF-κB-linked pathologies [1] [6].
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